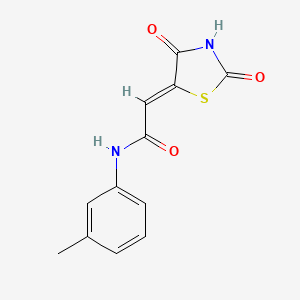
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(m-tolyl)acetamide” is a chemical compound that has been studied for its potential wound-healing properties . It is a derivative of thiazolidinedione phenylacetate . The compound has been synthesized as a potential inhibitor of 15-PGDH for use in the treatment of skin wounds .
Synthesis Analysis
The synthesis of this compound involves a cyclocondensation of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, aryl aldehyde, and mercapto acetic acid . The reaction is carried out in glacial acetic acid at 100 °C for 5 hours .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been monitored by TLC using ethyl acetate/hexane as a solvent system .Wissenschaftliche Forschungsanwendungen
Hypoglycemic Activity
Several studies have focused on the synthesis and evaluation of novel derivatives of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(m-tolyl)acetamide for their hypoglycemic activity. These compounds have shown significant hypoglycemic effects in animal models, demonstrating their potential as therapeutic agents for managing diabetes mellitus. Notably, some derivatives exhibited promising hypoglycemic activity, alongside evaluations of their toxicity effects on kidney and liver, indicating a profile suitable for further investigation as antidiabetic agents (Nikaljea, Choudharia, & Une, 2012); (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Crystal Structures
Research into the crystal structures of (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides has provided insights into their chemical properties and potential applications in drug design. The studies describe and compare the crystal structures of these compounds, offering a foundation for further research into their biological activities and mechanisms of action (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anti-inflammatory and Antioxidant Activities
Another area of application for these derivatives is in the treatment of inflammatory diseases. Some compounds based on the thiazolidine-2,4-dione moiety have been synthesized and evaluated for their inhibitory potency on nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E2 generation. These compounds have shown significant anti-inflammatory and antioxidant activities, suggesting their potential for treating conditions associated with oxidative stress and inflammation (Ma et al., 2011).
Antibacterial and Antifungal Properties
Some derivatives of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(m-tolyl)acetamide have been investigated for their antibacterial and antifungal properties. These studies revealed that certain compounds exhibit antibacterial activity primarily against Gram-positive bacterial strains and possess antifungal activity, indicating their potential as antimicrobial agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Anticancer Activity
Research has also explored the anticancer potential of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(m-tolyl)acetamide derivatives. Some compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing promising results that suggest their applicability in cancer therapy (Hassan, Aly, Ramadan, Mohamed, Tawfeek, Bräse, & Nieger, 2020).
Eigenschaften
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-7-3-2-4-8(5-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFCPJMLBQKGHI-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)
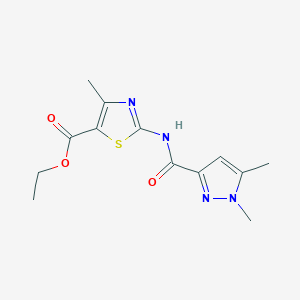
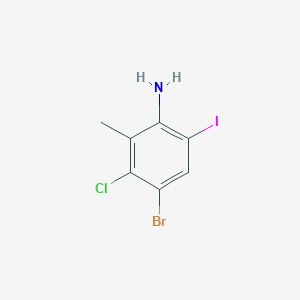
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)


![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)
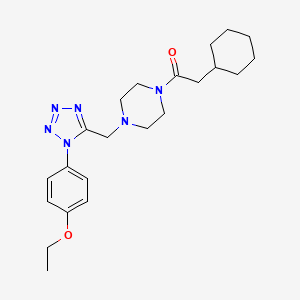

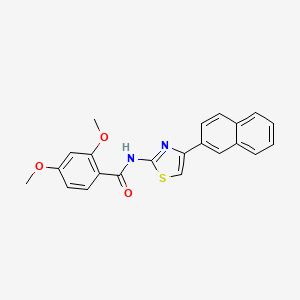
![5-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2700634.png)

![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)
